N-(4-methoxybenzyl)-2-pyridin-3-ylquinoline-4-carboxamide
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Overview
Description
N-(4-methoxybenzyl)-2-pyridin-3-ylquinoline-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a quinoline core, a pyridine ring, and a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-2-pyridin-3-ylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated quinoline compound in the presence of a palladium catalyst.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a nucleophilic substitution reaction, where a methoxybenzyl halide reacts with the amine group on the quinoline-pyridine intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-2-pyridin-3-ylquinoline-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Methoxybenzyl halides, nucleophiles (amines, thiols), polar aprotic solvents.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
N-(4-methoxybenzyl)-2-pyridin-3-ylquinoline-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-2-pyridin-3-ylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-(4-methoxybenzyl)-2-pyridin-3-ylquinoline-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:
N-(4-methoxybenzyl) thiosemicarbazone derivatives: These compounds also contain the methoxybenzyl group but differ in their core structure and coordination chemistry.
N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives: These compounds share the pyridine ring but have different functional groups and biological activities.
Properties
Molecular Formula |
C23H19N3O2 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-pyridin-3-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H19N3O2/c1-28-18-10-8-16(9-11-18)14-25-23(27)20-13-22(17-5-4-12-24-15-17)26-21-7-3-2-6-19(20)21/h2-13,15H,14H2,1H3,(H,25,27) |
InChI Key |
IXKZDIDCVMPQCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
Origin of Product |
United States |
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